
1,2-Bis(trifluoromethyl)cyclohexane, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trifluoromethyl)cyclohexane, also known as 1,2-bis(trifluoromethyl)cyclohexane, is a cyclic compound with a molecular formula of C6F6. It is a colorless, low-boiling liquid with an extremely low vapor pressure. 1,2-Bis(trifluoromethyl)cyclohexane is a volatile compound with a boiling point of -58.2 °C and a melting point of -64.2 °C. It is a highly fluorinated hydrocarbon that is used in a variety of applications, including as a solvent and a reagent in the synthesis of organic compounds.
Mécanisme D'action
1,2-Bis(trifluoromethyl)cyclohexane is a highly fluorinated hydrocarbon that is used in a variety of applications, including as a solvent and a reagent in the synthesis of organic compounds. The fluorine atoms of 1,2-Bis(trifluoromethyl)cyclohexane, 97%(trifluoromethyl)cyclohexane interact with the substrate molecules, forming strong bonds that can facilitate the desired reaction. The presence of fluorine atoms can also increase the reactivity of the substrate molecules, allowing for faster and more efficient reactions.
Biochemical and Physiological Effects
1,2-Bis(trifluoromethyl)cyclohexane is considered to be non-toxic and non-carcinogenic. It is not known to have any significant biochemical or physiological effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Bis(trifluoromethyl)cyclohexane has several advantages for use in laboratory experiments. It is a volatile compound with a low boiling point and a low vapor pressure, making it ideal for use as a solvent and a reagent in the synthesis of organic compounds. It is also a non-toxic and non-carcinogenic compound, making it safe to use in laboratory experiments. The main limitation of 1,2-Bis(trifluoromethyl)cyclohexane is its high cost, which can make it prohibitively expensive for some laboratory experiments.
Orientations Futures
1,2-Bis(trifluoromethyl)cyclohexane has a wide range of potential applications in the synthesis of organic compounds. It can be used as a solvent and a reagent in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It can also be used as a model compound in the study of organic reactions. Additionally, 1,2-Bis(trifluoromethyl)cyclohexane can be used as a starting material in the synthesis of a variety of organic compounds, including polymers and other materials. Finally, 1,2-Bis(trifluoromethyl)cyclohexane can be used as a catalyst in the synthesis of other organic compounds.
Méthodes De Synthèse
1,2-Bis(trifluoromethyl)cyclohexane is typically synthesized through a process known as the Wittig reaction. In this process, a phosphorus ylide is reacted with an aldehyde or ketone to form an alkene. The Wittig reaction is a versatile method for the synthesis of a variety of organic compounds, including 1,2-Bis(trifluoromethyl)cyclohexane, 97%(trifluoromethyl)cyclohexane. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
1,2-Bis(trifluoromethyl)cyclohexane is used in a variety of scientific research applications, including as a solvent in the synthesis of organic compounds, as a reagent in the synthesis of organic compounds, and as a model compound in the study of organic reactions. It is also used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active compounds.
Propriétés
IUPAC Name |
1,2-bis(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBJEMVFBTTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trifluoromethyl)cyclohexane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate](/img/structure/B6300798.png)
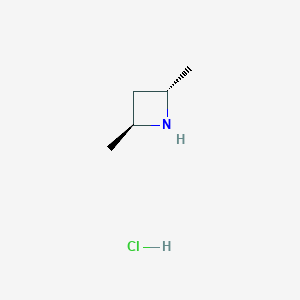
![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)
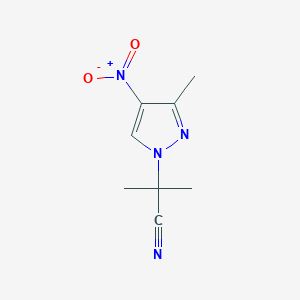
![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)
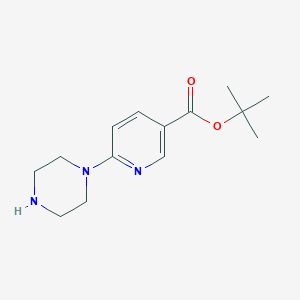

![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
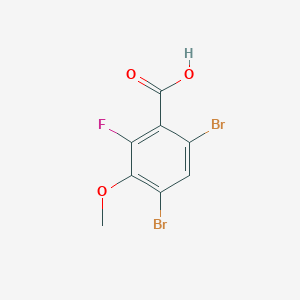
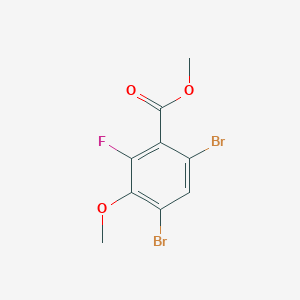
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)
